molecular formula C20H22N4O B14181364 N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide CAS No. 918535-52-1

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide

Cat. No.: B14181364
CAS No.: 918535-52-1
M. Wt: 334.4 g/mol
InChI Key: KZDNHOZMHJLYCG-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with benzyl chloride to form 1-benzylpiperidine.

    Acylation: The 1-benzylpiperidine is then acylated with acetic anhydride to form N-(1-benzylpiperidin-4-yl)acetamide.

    Cyanopyridine Introduction: Finally, the N-(1-benzylpiperidin-4-yl)acetamide is reacted with 3-cyanopyridine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

918535-52-1

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(3-cyanopyridin-2-yl)acetamide

InChI

InChI=1S/C20H22N4O/c1-16(25)24(20-18(14-21)8-5-11-22-20)19-9-12-23(13-10-19)15-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-13,15H2,1H3

InChI Key

KZDNHOZMHJLYCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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